dioxotantalum

Description

Properties

CAS No. |

12036-14-5 |

|---|---|

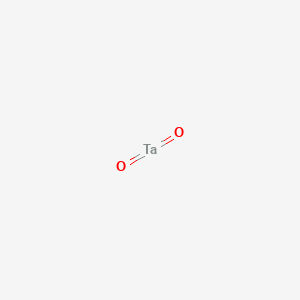

Molecular Formula |

O2Ta |

Molecular Weight |

212.947 g/mol |

IUPAC Name |

dioxotantalum |

InChI |

InChI=1S/2O.Ta |

InChI Key |

NQKXFODBPINZFK-UHFFFAOYSA-N |

SMILES |

O=[Ta]=O |

Canonical SMILES |

O=[Ta]=O |

Other CAS No. |

12036-14-5 |

Origin of Product |

United States |

Synthesis Methodologies for Dioxotantalum Ta₂o₅

Solid-State Reaction Pathways for Dioxotantalum

Solid-state reactions are a common and effective method for synthesizing high-purity, crystalline this compound. These methods typically involve the thermal treatment of tantalum-containing precursors.

Calcination of Tantalum Precursors

Calcination is a high-temperature process used to induce thermal decomposition and phase transitions in a solid material. In the context of this compound synthesis, various precursors can be calcined to yield the desired oxide.

One common precursor is hydrated tantalum oxide (Ta₂O₅(H₂O)ₓ), which is formed by neutralizing a pure tantalum hydrogen fluoride (B91410) solution with aqueous ammonia (B1221849). wikipedia.org This hydrated oxide is then calcined to produce tantalum pentoxide. wikipedia.org Another method involves the calcination of tantalum hydroxide (B78521) (Ta(OH)₅), which is often prepared through the hydrolysis of tantalum halides like tantalum pentachloride (TaCl₅). epomaterial.com The hydrolysis of TaCl₅ in an aqueous medium leads to the precipitation of tantalum hydroxide, which is then filtered, washed, and dried before calcination.

The calcination of tantalum acid oxalate (B1200264) is another pathway. This precursor is heated to high temperatures to decompose the oxalate group and form tantalum pentoxide. Similarly, ammonium (B1175870) tantalum oxalate can be used as a precursor.

The general chemical equation for the calcination of hydrated tantalum oxide is: Ta₂O₅(H₂O)ₓ → Ta₂O₅ + xH₂O wikipedia.org

Influence of Reaction Parameters on Crystallinity and Phase Purity

The properties of the final this compound product are highly dependent on the reaction parameters during calcination. These parameters include temperature, heating rate, and the duration of the calcination process.

The calcination temperature plays a critical role in determining the crystallinity and phase of the Ta₂O₅. For instance, the transition from amorphous tantalum oxyhydrate (TaOₓ·nH₂O) to crystalline β-Ta₂O₅ occurs at temperatures around 700°C. Increasing the calcination temperature generally leads to larger crystallite sizes due to the removal of grain boundaries. researchgate.net Research has shown that stable, high-surface-area Ta₂O₅ can be achieved at annealing temperatures above 750°C. researchgate.net

The duration of the calcination also influences the final product. For example, nanosized Ta₂O₅ powder with good photocatalytic performance was obtained by calcining at 700°C for 4 hours or at 650°C for 12 hours. researchgate.net These findings highlight the trade-off between temperature and time in achieving desired material properties.

Solution-Based Synthesis of this compound

Solution-based methods offer greater control over the morphology and particle size of the resulting this compound, which is crucial for applications in thin films and nanomaterials.

Sol-Gel Processes for Controlled Morphology

The sol-gel process is a versatile technique for producing metal oxides with controlled microstructures. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. For this compound synthesis, the sol-gel process typically uses tantalum alkoxides as precursors.

The process allows for fine control over the stoichiometry of the final product. However, it often requires post-synthesis annealing to remove residual hydroxyl groups that may be incorporated during the process. Nanosized Ta₂O₅ powder with a particle size of about 50 nm has been successfully synthesized using a sol-gel method with a tantalum pentachloride butanol solution as the precursor. researchgate.net

Hydrolysis of Tantalum Alkoxide Precursors

The hydrolysis of tantalum alkoxides, such as tantalum(V) ethoxide (Ta(OC₂H₅)₅), is a classic route for synthesizing high-purity this compound. This reaction involves the controlled addition of water to the alkoxide precursor, leading to the formation of amorphous tantalum oxide hydrate. This intermediate is then calcined to produce crystalline β-Ta₂O₅.

This method offers high stoichiometric control and results in minimal impurity incorporation. However, the sensitivity of tantalum alkoxides to moisture necessitates anhydrous conditions, and the high cost of these precursors can limit the scalability of this method for industrial applications. fishersci.no

Ethylene (B1197577) Glycol-Mediated Synthesis Approaches

Ethylene glycol can be used as a solvent and a complexing agent in the synthesis of this compound. Its high boiling point and ability to dissolve various metal salts make it a suitable medium for controlling the growth and morphology of metal oxide nanoparticles.

In a typical ethylene glycol-mediated synthesis, a tantalum precursor is dissolved in ethylene glycol, and the solution is heated. The ethylene glycol acts as a polyol, which can reduce the metal precursor and also cap the growing nanoparticles, preventing their aggregation. This method allows for the synthesis of uniform and well-dispersed this compound nanoparticles.

Electrochemical and Vapor Deposition Techniques for this compound Thin Films

The fabrication of thin films of this compound is crucial for its application in microelectronics and optics. Various techniques have been developed to deposit high-quality Ta₂O₅ films, each with distinct advantages and characteristics.

Anodic Oxidation for Nanostructured this compound Films

Anodic oxidation, or anodization, is a straightforward electrochemical process for creating tantalum oxide nanostructures. rsc.orgresearchgate.net This top-down method involves the electrochemical oxidation of a tantalum metal substrate in an electrolyte solution. rsc.orguj.edu.pl The morphology and thickness of the resulting oxide layer are highly dependent on several parameters, including the composition of the electrolyte, the applied voltage or current, the duration of the process, and the temperature. uj.edu.pl

By carefully controlling these parameters, it is possible to fabricate a variety of nanostructures, such as nanodots, nanopores, nanotubes, and nanorods. rsc.orgresearchgate.net For instance, self-organized Ta₂O₅ nanotubes with a diameter of approximately 55 nm have been successfully fabricated by applying a potential of 30 V for 2 or 4 minutes in an electrolyte containing hydrofluoric acid (HF). rsc.orgresearchgate.net The thickness of the anodic tantalum oxide (ATO) layers can be controlled, with reported thicknesses ranging from approximately 1.25 to 10.7 μm. rsc.orgresearchgate.net The growth rate of the oxide film is influenced by the anodizing current density, with rates of 5.24 nm/s and 0.05 nm/s observed at current densities of 10 mA/cm² and 0.1 mA/cm², respectively. uj.edu.pl The resulting anodic films are typically amorphous and can be crystallized by annealing at temperatures between 500 and 800 °C. uj.edu.pl

Table 1: Anodic Oxidation Parameters and Resulting Nanostructures

| Anodization Parameter | Influence on Nanostructure | Example |

|---|---|---|

| Applied Voltage | Affects oxide layer thickness and morphology. rsc.orgresearchgate.netuj.edu.pl | 30 V for 2-4 min can produce ~55 nm diameter nanotubes. rsc.orgresearchgate.net |

| Electrolyte Composition | Determines the type of nanostructure formed. uj.edu.plresearchgate.net | High acid concentrations (e.g., H₂SO₄ with HF) are needed for nanoporous or nanotubular structures. researchgate.net |

| Anodization Time | Controls the thickness of the oxide layer. rsc.orgresearchgate.netuj.edu.pl | Longer duration generally leads to thicker films. |

| Current Density | Influences the growth rate of the oxide film. uj.edu.pl | 10 mA/cm² results in a growth rate of 5.24 nm/s. uj.edu.pl |

Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) of this compound

Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are two major categories of techniques used for depositing thin films. nycu.edu.tw While PVD methods like sputtering are utilized, CVD is often preferred for producing higher quality films with better step coverage, which is critical for applications in three-dimensional memory cells. nycu.edu.tw

Physical Vapor Deposition (PVD) encompasses several methods, including:

Sputtering: This technique involves bombarding a tantalum target with energetic ions in a reactive atmosphere containing oxygen. mdpi.com DC reactive magnetron sputtering has been used to deposit 500 nm thick tantalum oxide films. mdpi.com The properties of the deposited films can be influenced by parameters such as the substrate bias voltage. researchgate.net

Electron-Beam Evaporation: This method uses an electron beam to vaporize a tantalum pentoxide source material, which then condenses on a substrate. researchgate.net

Chemical Vapor Deposition (CVD) offers excellent control over film thickness and uniformity. nycu.edu.tw Various CVD techniques have been employed for Ta₂O₅ deposition:

Low-Pressure Chemical Vapor Deposition (LPCVD): This method has been used to deposit ultra-thin Ta₂O₅ layers from tantalum pentaethoxide [Ta(OC₂H₅)₅]. researchgate.net

Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD processes have been developed using precursors like tantalum pentaethoxide to grow stoichiometric and amorphous Ta₂O₅ films. researchgate.net

Plasma-Enhanced Chemical Vapor Deposition (PECVD): PECVD allows for deposition at lower temperatures and can produce amorphous Ta₂O₅ films with good electrical properties. nycu.edu.twresearchgate.net

Atomic Layer Deposition (ALD): ALD is a subset of CVD that allows for precise, layer-by-layer deposition, resulting in highly conformal and uniform films. aip.org It has been used to grow Ta₂O₅ thin films using precursors like pentakis(dimethylamino)tantalum (PDMAT) and water, achieving a growth rate of 0.68 Å/cycle at 200 °C. researchgate.netaip.org

Photo-Induced Chemical Vapor Deposition (Photo-CVD): This technique utilizes ultraviolet radiation to assist the deposition process, enabling the growth of high-quality films at low temperatures (e.g., 350 °C). aip.org

Table 2: Comparison of PVD and CVD Techniques for Ta₂O₅ Thin Films

| Deposition Technique | Precursors/Target | Key Features |

|---|---|---|

| DC Reactive Magnetron Sputtering (PVD) | Tantalum Target, Argon, Oxygen | Can produce over-stoichiometric Ta₂O₅. mdpi.com |

| Electron-Beam Evaporation (PVD) | Ta₂O₅ | A physical deposition method. researchgate.net |

| Low-Pressure CVD (LPCVD) | Ta(OC₂H₅)₅ | Good for depositing ultra-thin films. researchgate.net |

| Metal-Organic CVD (MOCVD) | Tantalum penta-ethoxide, Oxygen | Produces stoichiometric, amorphous films. researchgate.net |

| Plasma-Enhanced CVD (PECVD) | - | Allows for lower deposition temperatures. nycu.edu.tw |

| Atomic Layer Deposition (ALD) | PDMAT, H₂O | Precise thickness control, excellent conformality. researchgate.netaip.org |

| Photo-Induced CVD (Photo-CVD) | - | Low-temperature growth of high-quality films. aip.org |

Emerging Synthesis Routes for Nanoscale this compound Materials

Beyond thin films, the synthesis of nanoscale this compound materials with controlled morphologies has garnered significant attention for applications in catalysis and biomedicine.

Emerging synthesis routes include:

Sol-Gel Method: This wet-chemical technique involves the hydrolysis and condensation of molecular precursors, typically tantalum alkoxides. rsc.orgchalcogen.ro It allows for the synthesis of Ta₂O₅ nanoparticles with particle sizes in the range of 15–28 nm. beilstein-journals.org The sol-gel process can be modified using various agents to control the growth and properties of the nanoparticles. For example, a polysaccharide matrix has been used to promote the controlled growth of spherical crystalline nanoparticles in the range of 1-8 nm. chalcogen.ro

Hydrothermal Synthesis: This method involves crystallization of materials from high-temperature aqueous solutions at high vapor pressures. It has been successfully used to synthesize Ta₂O₅ nanorods. researchgate.netnankai.edu.cn The morphology of the resulting nanostructures can be tuned by adjusting parameters such as pH and the use of guiding agents like polyethylene (B3416737) glycol (PEG). researchgate.netnankai.edu.cnrsc.org For instance, Ta₂O₅ nanorods with an average length of ~200 nm and a diameter of ~25 nm have been obtained. nankai.edu.cn

Microwave-Hydrothermal Method: This is a variation of the hydrothermal method that utilizes microwave heating to accelerate the synthesis process. It has been used to synthesize nano-phase Ta₂O₅-added ferrites at 160°C in just one hour. spiedigitallibrary.org

Pulsed Laser Ablation: This method involves ablating a tantalum target in a liquid medium, such as deionized water, using a high-power laser. It is a clean synthesis method that produces high-purity nanoparticles with an average size of 16.92 nm. ijpsat.org

Solvent-Free Synthesis: A novel approach has been developed to prepare Ta₂O₅ nanostructures without the use of any solvents, which can be advantageous for certain applications. aip.org

Nucleation Site Seeding: For controlled growth of nanocrystals, nucleation sites can be created on a surface to initiate ALD or CVD chemical reactions. google.com

Table 3: Emerging Synthesis Routes for Nanoscale Ta₂O₅

| Synthesis Method | Key Features | Resulting Nanomaterial |

|---|---|---|

| Sol-Gel | Wet-chemical route using molecular precursors. rsc.orgchalcogen.ro | Nanoparticles (1-28 nm). chalcogen.robeilstein-journals.org |

| Hydrothermal | Crystallization from hot, pressurized water. researchgate.netnankai.edu.cn | Nanorods (~200 nm length, ~25 nm diameter). nankai.edu.cn |

| Microwave-Hydrothermal | Accelerated hydrothermal synthesis with microwave heating. spiedigitallibrary.org | Nano-phase powders. spiedigitallibrary.org |

| Pulsed Laser Ablation | Laser ablation of a target in a liquid. ijpsat.org | High-purity nanoparticles (~16.92 nm). ijpsat.org |

| Solvent-Free Synthesis | Synthesis without the use of solvents. aip.org | Nanostructures. aip.org |

Structural Elucidation and Advanced Characterization of Dioxotantalum

Crystalline Structures and Polymorphism of Tantalum(V) Oxide Phases

The crystal structure of tantalum(V) oxide is a subject of considerable scientific discussion, primarily because the bulk material is often disordered, existing in either an amorphous or polycrystalline state, which makes the growth of single crystals challenging. wikipedia.orgresearchgate.net Consequently, structural analysis has heavily relied on powder X-ray diffraction, which provides less detailed structural information compared to single-crystal studies. wikipedia.org

Ta₂O₅ is known to exhibit polymorphism, with at least two well-documented polymorphs: a low-temperature form (L- or β-Ta₂O₅) and a high-temperature form (H- or α-Ta₂O₅). wikipedia.org The transition between these two phases is slow and reversible, occurring in the temperature range of 1000 to 1360 °C. wikipedia.org The low-temperature β-Ta₂O₅ form is reported to have an orthorhombic crystal system. wikipedia.org The high-temperature α-Ta₂O₅ form can be stabilized at room temperature by quenching with the addition of 2–5 mole percent of specific oxides like Sc₂O₃, SnO₂, or Fe₂O₃. nih.govoclc.org

Beyond these two primary forms, several other crystalline phases have been proposed and investigated, highlighting the material's structural complexity. arxiv.org These include the δ-Ta₂O₅ and λ-Ta₂O₅ phases. arxiv.org Additionally, a high-pressure phase, Z-Ta₂O₅, has been reported, which features a monoclinic structure where tantalum atoms adopt a 7-coordinate geometry. wikipedia.org The local structure of purely amorphous Ta₂O₅ is similar to its crystalline counterparts, constructed from TaO₆ and TaO₇ polyhedra. wikipedia.org

Table 1: Selected Crystalline Phases of Tantalum(V) Oxide

| Phase Name | Common Designation | Crystal System | Space Group | Notes |

|---|---|---|---|---|

| Low-Temperature Ta₂O₅ | β-Ta₂O₅ | Orthorhombic | Pna2 | Stable at lower temperatures. wikipedia.org |

| High-Temperature Ta₂O₅ | α-Ta₂O₅ | Tetragonal (apparent) | - | Stable above 1360°C; can be stabilized at room temperature with additives. wikipedia.orgnih.gov |

| High-Pressure Ta₂O₅ | Z-Ta₂O₅ | Monoclinic | C2 | Formed under high-pressure conditions. wikipedia.org |

| Delta-Ta₂O₅ | δ-Ta₂O₅ | - | - | A proposed crystalline arrangement. arxiv.org |

Defect Chemistry in Dioxotantalum: Oxygen Vacancies and Non-Stoichiometry

The functional properties of tantalum oxide are profoundly influenced by its defect chemistry, particularly non-stoichiometry arising from oxygen vacancies. nih.gov These vacancies are point defects in the crystal lattice where an oxygen atom is missing. The presence of these defects is a common feature in transition metal oxides and plays a pivotal role in their electronic and structural behavior. nih.gov In Ta₂O₅, oxygen deficiency leads to the formation of non-stoichiometric TaOₓ (where x < 2.5), which alters the material's properties. researchgate.net

Oxygen vacancies act as electron donors, creating localized defect states within the band gap of tantalum oxide. researchgate.netresearchgate.net Theoretical and experimental studies have shown that these defect states significantly impact the electronic structure. First-principles calculations suggest that oxygen vacancies can introduce a defect level in the energy gap at approximately 1.2 eV above the valence band maximum. researchgate.netresearchgate.net Other studies place these defect electron states at about 2 eV above the valence band maximum. researchgate.netresearchgate.net The formation of these states effectively narrows the band gap, influencing conductivity and optical properties. researchgate.net

Structurally, oxygen deficiency affects the local atomic arrangement. X-ray absorption spectroscopy (XAS) studies have revealed that a decrease in oxygen deficiency (i.e., moving towards a more stoichiometric compound) leads to an increase in the coordination number of the first Ta-O shell and a reduction in the Ta-O bond distance. The presence of oxygen vacancies can also lead to the formation of suboxides, where tantalum exists in lower oxidation states (e.g., Ta⁴⁺, Ta²⁺), which can be detected by spectroscopic methods. researchgate.netrsc.org

Given the significant impact of oxygen vacancies, various methodologies have been developed to control and engineer their concentration in tantalum oxide films. These techniques are crucial for tailoring the material's properties for specific applications.

Reactive Sputtering and Deposition Control: A common method involves the reactive sputtering of a tantalum target in an argon-oxygen atmosphere. By carefully controlling the oxygen partial pressure or gas flow rate during deposition, the stoichiometry of the resulting TaOₓ film can be precisely tuned. researchgate.netaip.org Atomic Layer Deposition (ALD) is another technique used to grow thin films where precursor and oxidant doses can be adjusted to control composition. rsc.org

Annealing Treatments: Post-deposition annealing is a powerful tool for modifying defect concentrations. Annealing in a strong oxidizing atmosphere, such as an O₂ or O₃ environment, can reduce the number of oxygen vacancies and suppress related defects. cityu.edu.hk The temperature and duration of the anneal are critical parameters in this process. acs.orguj.edu.pl

Ion Implantation: This technique offers a unique way to engineer defects by bombarding the material with ions. aip.org For instance, bombarding Ta₂O₅ films with Ar⁺ ions can be used to intentionally create oxygen vacancies. researchgate.netresearchgate.net Conversely, ion implantation can also be used to introduce oxygen to reduce deficiencies. aip.org

Heteroatom Doping: The introduction of other elements (dopants) into the Ta₂O₅ structure can modify and stabilize defect concentrations. acs.orguj.edu.pl

Research on the Impact of Oxygen Vacancies on Electronic and Structural Characteristics

Advanced Spectroscopic Analysis Techniques for this compound

A suite of advanced spectroscopic techniques is employed to characterize the complex structure and defect chemistry of this compound.

XPS and EPR are powerful, complementary techniques for identifying and quantifying defects, especially oxygen vacancies. researchgate.netrsc.org

X-ray Photoelectron Spectroscopy (XPS) provides detailed information about the elemental composition and chemical states of the constituent atoms. For tantalum oxide, high-resolution XPS spectra of the Ta 4f and O 1s core levels are particularly insightful.

The Ta 4f spectrum in stoichiometric Ta₂O₅ shows a characteristic doublet (Ta 4f₇/₂ and Ta 4f₅/₂) corresponding to the Ta⁵⁺ oxidation state. researchgate.netrsc.org The presence of oxygen vacancies leads to the emergence of additional components at lower binding energies, which are attributed to lower tantalum oxidation states such as Ta⁴⁺, Ta³⁺, Ta²⁺, and Ta¹⁺. researchgate.net

The O 1s spectrum can be deconvoluted into multiple peaks. The main peak at lower binding energy (around 530.6 eV) represents lattice oxygen (Ta-O bonds), while peaks at higher energies can be assigned to oxygen in hydroxyl groups, adsorbed water, or species related to oxygen vacancies like O-Ta⁴⁺. rsc.orgaulight.com

Electron Paramagnetic Resonance (EPR) spectroscopy is highly sensitive to species with unpaired electrons. Since oxygen vacancies can trap electrons, they become EPR-active centers. EPR spectra of defective tantalum oxide often show a characteristic signal that confirms the presence of unpaired electrons localized at these defect sites. researchgate.netaulight.comacs.org This provides direct evidence for the existence of oxygen vacancies. aulight.com

Table 2: Spectroscopic Signatures of Defects in this compound

| Technique | Observation | Interpretation |

|---|---|---|

| XPS (Ta 4f) | Peaks at binding energies lower than the main Ta⁵⁺ doublet (e.g., ~25.9 eV, ~27.8 eV). rsc.org | Presence of lower tantalum oxidation states (Ta⁴⁺, etc.), indicating oxygen deficiency. rsc.org |

| XPS (O 1s) | Peak around 533.50 eV. aulight.com | Ascribed to O-Ta⁴⁺ species, linked to oxygen vacancies. aulight.com |

| EPR | Signal at g ≈ 2.003 - 2.015. aulight.comacs.org | Unpaired electrons trapped at oxygen vacancy sites. aulight.comacs.org |

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a key technique for investigating the electronic structure of semiconductor materials like tantalum oxide, particularly for determining the optical band gap (E_g). The method measures the reflectance of a material as a function of wavelength. The absorption edge, where the material begins to strongly absorb light, can be identified from the spectrum.

The band gap energy is typically estimated by constructing a Tauc plot, which relates the absorption coefficient to the photon energy. beilstein-journals.org For Ta₂O₅, the reported band gap varies significantly, generally between 3.8 and 5.3 eV. wikipedia.org This variation is strongly dependent on the synthesis method, degree of crystallinity, and defect concentration. wikipedia.org More amorphous materials tend to exhibit a larger band gap. wikipedia.org The presence of oxygen vacancies introduces defect levels within the gap, which can lead to a reduction in the measured optical band gap and enhanced absorption at longer wavelengths (a red-shift). acs.org For example, studies have reported band gap values around 3.25 eV for nanoparticle forms of Ta₂O₅, which is lower than that of the bulk material. beilstein-journals.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique utilized to identify the chemical bonds within a molecule. ose-services.comresearchgate.net It operates by measuring the absorption of infrared light by a sample, which causes the chemical bonds to vibrate. tescan-analytics.com Each type of bond absorbs infrared radiation at a specific frequency, creating a unique spectral "fingerprint" that allows for the identification of the functional groups present in the material. ose-services.comeag.com

In the context of this compound, FTIR analysis provides critical insights into its molecular structure by identifying the characteristic vibrations of its chemical bonds. The technique can distinguish between different types of bonds, such as single and multiple bonds, and provide information about the atoms involved and their chemical environment. tescan-analytics.com This is particularly useful for confirming the presence of the Ta=O double bonds that are characteristic of the this compound cation (TaO₂⁺). The resulting spectrum, a plot of infrared absorbance versus wavenumber, can be compared with extensive spectral libraries to confirm the identity of the compound and assess its purity. researchgate.neteag.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tantalum Compounds Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the local chemical environment of specific atomic nuclei. While direct ¹⁸¹Ta NMR spectroscopy is challenging due to the isotope's very large nuclear quadrupole moment, which leads to significant line broadening, it has been applied in the study of organotantalum compounds. northwestern.eduresearchgate.netresearchgate.net A saturated solution of potassium hexachlorotantalate (KTaCl₆) in acetonitrile (B52724) is often used as an external standard for ¹⁸¹Ta NMR. northwestern.edu

Given the difficulties with ¹⁸¹Ta NMR, researchers often turn to the NMR of other nuclei present in tantalum compounds, such as ¹⁷O, to probe the structure of tantalum oxides. researchgate.netacs.org ¹⁷O NMR is a sensitive probe for oxygen-containing materials due to its wide chemical shift range. acs.org Solid-state NMR studies on mesoporous tantalum oxide have also utilized ¹³C and ⁸⁷Rb NMR to investigate the electronic properties and the different environments of guest species within the oxide matrix. figshare.comacs.org These studies demonstrate the utility of NMR in characterizing the structure and properties of tantalum-based materials, even when direct observation of the tantalum nucleus is difficult. figshare.comacs.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides a unique "vibrational fingerprint" of a molecule, revealing information about its chemical structure and composition. laserfocusworld.commdpi.com The technique involves illuminating a sample with a laser and analyzing the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample. laserfocusworld.com

For this compound and related tantalum oxides, Raman spectroscopy is a valuable tool for characterizing their structure. The region from 5 cm⁻¹ to 200 cm⁻¹ in the Raman spectrum, often referred to as the THz-Raman region, provides a "structural fingerprint" corresponding to intermolecular vibrations and lattice modes. coherent.com The "chemical fingerprint" region, from 200 cm⁻¹ to 1800 cm⁻¹, reveals information about intramolecular vibrations. coherent.comspectroscopyonline.com

In studies of tantalum oxides, Raman spectra often exhibit broad bands that are characteristic of their amorphous or crystalline structures. For instance, amorphous tantalum oxide shows a characteristic broad Raman band at approximately 660 cm⁻¹. lehigh.edu The bands in the 100-450 cm⁻¹ range are typically assigned to O-Ta-O bending vibrations within TaO₆ octahedra, while higher energy bands between 450 and 900 cm⁻¹ are associated with the stretching of various Ta-O bonds. researchgate.net The technique is sensitive enough to detect changes in the material's structure due to processing or the presence of other metal oxides. ifo.lviv.ua

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Elemental Analysis

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of materials. ufs.ac.za The method involves introducing a sample into an inductively coupled plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample.

ICP-OES is a crucial tool for the quantitative analysis of tantalum in various compounds, including this compound. ufs.ac.zascielo.org.za The technique is known for its accuracy and precision, with the ability to determine tantalum concentrations from trace levels to major components. researchgate.netnih.gov Successful analysis requires the complete dissolution of the tantalum-containing sample, which can be challenging for materials like tantalum pentoxide (Ta₂O₅). ufs.ac.zascielo.org.za Various digestion methods, including the use of acid mixtures and high-temperature fluxes, have been developed to prepare tantalum samples for ICP-OES analysis. ufs.ac.zasaimm.co.za

Several emission lines for tantalum can be used for quantification, with the choice of line depending on the sample matrix and potential spectral interferences from other elements. up.ac.zajournals.co.za For instance, the line at 226.230 nm is commonly used for tantalum analysis. journals.co.za

X-Ray Fluorescence Spectroscopy (XRF) for Elemental Composition Research

X-Ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely employed for determining the elemental composition of materials. thermofisher.com The method involves irradiating a sample with primary X-rays, which causes the ejection of inner shell electrons from the atoms in the sample. The resulting vacancies are filled by outer shell electrons, leading to the emission of secondary X-rays with energies characteristic of each element present. thermofisher.com

XRF is a valuable tool for analyzing the elemental composition of tantalum-containing materials, including ores and processed compounds. researchgate.netresearchgate.net It can be used to quantify the concentration of tantalum and other elements in a sample, providing crucial information for mining, materials science, and quality control. thermofisher.com Handheld XRF analyzers have become particularly useful in mining and exploration for providing rapid, on-site elemental analysis with minimal sample preparation. thermofisher.com

The accuracy of XRF analysis can be affected by matrix effects, such as peak overlaps and X-ray absorption and enhancement phenomena, especially when dealing with complex geological materials. mdpi.comresearchgate.net Therefore, proper calibration and correction methods are often necessary to obtain reliable quantitative results. researchgate.net Despite these challenges, XRF remains a powerful and widely used technique for the elemental analysis of tantalum compounds.

Microscopic and Nanoscopic Structural Probes for this compound Materials

Transmission Electron Microscopy with Electron Energy Loss Spectroscopy (TEM-EELS) for Local Structure and Elemental Mapping

Transmission Electron Microscopy (TEM) coupled with Electron Energy Loss Spectroscopy (EELS) is a powerful combination of techniques for probing the local structure, chemistry, and electronic properties of materials at the nanoscale. nih.govacs.org TEM provides high-resolution images of the material's morphology and crystal structure, while EELS analyzes the energy distribution of electrons that have passed through the sample, offering insights into elemental composition, chemical bonding, and electronic structure. nih.govsemanticscholar.org

In the study of this compound and related tantalum oxide materials, TEM-EELS is instrumental in characterizing the amorphous or crystalline nature of the material at a localized level. researchgate.net High-resolution TEM can reveal the atomic arrangement, including the epitaxial growth of tantalum layers on other substrates. nih.govacs.org EELS can be used to create elemental maps, showing the spatial distribution of tantalum and oxygen within the material. nih.goveuropa.eu

Furthermore, EELS can provide information about the oxidation state of tantalum and the nature of the chemical bonding at interfaces. nih.govacs.org By analyzing the fine structure of the EELS edges, researchers can gain a deeper understanding of the electronic transitions and the local atomic environment, which is crucial for understanding the properties and performance of tantalum-based materials in various applications. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to map the surface morphology of materials at the nanoscale. researchgate.net It functions by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic image. researchgate.netgla.ac.uk AFM is a powerful tool for characterizing thin films of tantalum oxides, providing critical data on surface roughness and morphology which are influenced by deposition methods and conditions. gla.ac.uk

In the study of tantalum oxide films, AFM is frequently employed to assess the quality and characteristics of the surface. For instance, studies on tantalum pentoxide (Ta₂O₅) films deposited using various methods like ion beam sputtering (IBS), pulsed laser deposition (PLD), and atomic layer deposition (ALD) have utilized AFM to analyze the resulting surface morphology. gla.ac.uk The data reveals how different deposition parameters affect the film's surface, with the goal of producing smooth surfaces to minimize light scattering in optical applications like mirror coatings. gla.ac.uk

Research on tantalum oxide coatings on stainless steel for biomedical applications used AFM to measure surface roughness (Ra) and observe particle distribution. ieefoundation.org Similarly, investigations into hybrid thin films, where graphene oxide is doped into a bismuth tantalum oxide solution, used AFM to confirm the formation of microgroove structures and measure their dimensions. figshare.com In one study, the groove heights of the film surface were found to be between 110 and 160 nm, with a width of approximately 1 μm. figshare.com

Furthermore, advanced AFM-based methods like conductive AFM (C-AFM) and Kelvin probe force microscopy (KPFM) are used to investigate the electrical properties and charge migration in tantalum oxide films, which are crucial for their application in memristors and neuromorphic computing. ornl.govosti.govd-nb.info These techniques allow researchers to both induce and detect local ion motion and changes in surface potential, providing insights into the resistive switching mechanisms of the material. d-nb.info

| Parameter Measured | Application Context | Key Findings | Citations |

| Surface Morphology & Roughness | Optical coatings for gravitational wave detectors | Deposition conditions significantly influence surface morphology; low roughness is desired to reduce scattering. | gla.ac.uk |

| Surface Roughness (Ra) | Biomedical coatings on stainless steel | Characterized particle distribution and surface topography of sputtered Ta₂O₅ films. | ieefoundation.org |

| Microgroove Structure | Graphene-oxide-doped bismuth tantalum oxide films | Confirmed formation of microgrooves with heights of 110-160 nm and widths of ~1 µm. | figshare.com |

| Charge Migration & Surface Potential | Bilayer tantalum oxide memristors | C-AFM and KPFM used to induce and analyze resistive switching and ionic motion. | ornl.govosti.govd-nb.info |

Scanning Electron Microscopy (SEM) for Morphology Characterization

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials. optica.orgjkps.or.kr It operates by scanning a sample with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's composition and topography. mdpi.com These signals are collected to generate high-resolution, three-dimensional-like images.

In the analysis of tantalum oxide materials, SEM is widely used to characterize the microstructure and surface features. For example, in studies of tantalum pentoxide (Ta₂O₅) coatings deposited by reactive sputtering, SEM micrographs revealed the morphology and topography of the layers at different deposition times. ieefoundation.org Similarly, when Ta₂O₅ films are deposited using the glancing angle deposition (GLAD) technique, SEM is used to examine the cross-sectional morphology, revealing a characteristic structure of tilted nanocolumns that induces optical anisotropy. optica.org

SEM is also crucial for characterizing tantalum oxide nanoparticles. Analysis of Ta₂O₅ nanoparticles has shown them to be irregularly shaped and agglomerated, with a relatively uniform size distribution. beilstein-journals.org The technique is also used to observe the surface of tantalum foils after modification by processes like pulsed laser ablation or continuous wave laser heating, showing details of laser-induced damage and oxide formation. mdpi.comosti.gov In studies of Ta₂O₅ films prepared by reactive DC magnetron sputtering, SEM was used to observe the surface morphologies and fracture cross-sections, providing a visual comparison of films deposited under different conditions. jkps.or.kr

The preparation of samples for SEM analysis can vary. For nanoparticle powders, samples can be mounted on aluminum stubs and pressed to form a thin layer. rsc.org For thin films, the substrates are often simply mounted for observation, sometimes tilted to better visualize the surface and cross-section. jkps.or.krmdpi.com

X-Ray Diffraction (XRD) for Phase Identification and Crystallinity

X-Ray Diffraction (XRD) is a primary analytical technique used to determine the crystallographic structure, phase composition, and degree of crystallinity of materials. researchgate.netieefoundation.org The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the regularly spaced atomic planes in a crystalline lattice. The resulting diffraction pattern is a unique "fingerprint" of the material's crystalline phase. researchgate.net

For tantalum oxide materials, XRD is essential for distinguishing between amorphous and crystalline states, which is often dependent on processing conditions such as annealing temperature. researchgate.net As-deposited tantalum oxide films, for example from sputtering or sol-gel processes, are frequently found to be amorphous, characterized by the absence of sharp diffraction peaks and instead showing a broad "hump" in the XRD pattern, typically in the 2θ range of 20°–40°. researchgate.netieefoundation.orglbl.gov

Crystallization of these amorphous films can be induced by thermal annealing. Studies have shown that crystallization of tantalum pentoxide (Ta₂O₅) occurs at annealing temperatures above 650-700°C. researchgate.netresearchgate.net The resulting crystalline structure is most commonly identified as the orthorhombic β-Ta₂O₅ phase. researchgate.netbeilstein-journals.org XRD patterns of these crystalline films show distinct diffraction peaks that can be indexed to standard crystallographic data files (e.g., JCPDS #97-007-5335 for β-Ta₂O₅). researchgate.net From the width of these diffraction peaks, the average crystallite size can be calculated using the Scherrer formula, with sizes often found to be in the range of 28 to 42 nm. researchgate.netbeilstein-journals.org

In some cases, XRD analysis can indicate a nanocrystalline structure when a broad diffraction peak is observed, which may correspond to a mixture of oxide phases such as orthorhombic Ta₂O₅ and tetragonal Tantalum Dioxide (TaO₂). ieefoundation.org

| Material State | Processing Condition | XRD Observation | Identified Phase(s) | Citations |

| As-deposited Film | Sputtering / Sol-Gel | Broad amorphous hump (2θ = 20°-40°) | Amorphous | researchgate.netieefoundation.orglbl.gov |

| Annealed Film | Annealed at >650-700°C | Sharp diffraction peaks | Orthorhombic β-Ta₂O₅ | researchgate.netresearchgate.net |

| Nanoparticles | Calcined at 750°C | Diffraction peaks | Orthorhombic Ta₂O₅ | beilstein-journals.org |

| Sputtered Coating | As-deposited | Broad diffraction peak | Nanocrystalline (possible mixture of Ta₂O₅ and TaO₂) | ieefoundation.org |

Surface Analysis Techniques for this compound Materials

The analysis of the outermost atomic layers of a material is critical for understanding and controlling its interfacial properties. A variety of surface-sensitive techniques are employed to investigate the elemental composition and chemical states of tantalum oxide materials.

X-ray Photoelectron Spectroscopy (XPS) is one of the most powerful and widely used techniques for this purpose. optica.orglbl.govresearchgate.net XPS works by irradiating the material's surface with X-rays, causing the emission of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its oxidation state. arxiv.org

In the context of tantalum oxides, XPS is used to:

Determine Stoichiometry: XPS can quantify the atomic ratio of oxygen to tantalum (O:Ta) at the surface, confirming whether the material is, for example, stoichiometric Ta₂O₅. lbl.govarxiv.org

Identify Oxidation States: The Ta 4f core level spectrum is particularly informative. Metallic tantalum (Ta⁰) exhibits a doublet peak at lower binding energies (around 22-24 eV), while the fully oxidized Ta⁵⁺ state in Ta₂O₅ appears as a doublet at higher binding energies (around 27-29 eV). arxiv.org Intermediate oxidation states can also be identified. researchgate.netthermofisher.com This is crucial for understanding the surface chemistry, as electrochemical reduction can generate lower oxidation states like Ta⁴⁺. researchgate.net

Depth Profiling: When combined with an argon ion beam to incrementally sputter away the surface, XPS can provide a chemical profile as a function of depth. arxiv.orgthermofisher.com This is useful for analyzing layered structures or studying the thickness of the native oxide layer. arxiv.org

Other Surface Analysis Techniques:

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique provides elemental and molecular information by analyzing ions ejected from the surface by a primary ion beam. It has been used in conjunction with AFM to visualize and analyze the distribution of ions and oxygen motion within tantalum oxide films used in memristive devices. ornl.govosti.govd-nb.info

Auger Electron Spectroscopy (AES): AES provides elemental composition information from the top few atomic layers of a sample and was historically used to measure molecular packing density on surfaces. researchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS): This technique is used to determine the valence band position and Fermi level of a material, providing insight into its electronic properties. optica.org

| Technique | Information Provided | Application Example | Citations |

| XPS | Elemental composition, oxidation states (Ta⁰, Ta⁴⁺, Ta⁵⁺) | Characterizing native oxide on Ta films; analyzing electrochemically reduced TaOₓ catalysts. | lbl.govresearchgate.netarxiv.org |

| ToF-SIMS | Elemental and molecular information, ion distribution | Visualizing oxygen motion in bilayer tantalum oxide memristors. | ornl.govosti.govd-nb.info |

| UPS | Valence band structure, Fermi level | Characterizing the electronic properties of Ta₂O₅ nanostructures. | optica.org |

Computational and Theoretical Investigations of Dioxotantalum

Density Functional Theory (DFT) Studies of Dioxotantalum Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgpsi-k.net It is widely employed to predict and analyze the properties of materials like tantalum oxide from first principles. wikipedia.org

Tantalum (V) oxide exists in various crystalline structures, or polymorphs, each exhibiting distinct electronic properties. aip.orgaip.org DFT, often in conjunction with more advanced methods like the GW approximation, has been used to model the bandgaps and electronic transitions of these different phases. aip.orgaip.orgresearchgate.net

The calculated bandgaps for crystalline structures such as the β-Ta2O5 and δ-Ta2O5 polymorphs have been found to be smaller than experimental values. aip.org For instance, GW calculations show a direct bandgap of 1.03 eV for β-Ta2O5 and an indirect bandgap of 2.22 eV for δ-Ta2O5. aip.orgaip.orgresearchgate.net However, models of amorphous Ta2O5 show better agreement with experimental optical gaps of around 4 eV, which is attributed to strong exciton (B1674681) binding energy. aip.orgresearchgate.net

The composition of the conduction and valence bands is crucial in determining the electronic properties. In all polymorphs, the valence band maximum is primarily composed of oxygen 2p orbitals, while the conduction band minimum is mainly formed by tantalum 5d orbitals. aip.org The variation in bandgaps among different polymorphs suggests the possibility of tuning the optical and electronic properties of polycrystalline Ta2O5 by controlling the phase mixture. researchgate.netarxiv.org

Table 1: Calculated Bandgaps of Tantalum(V) Oxide Polymorphs This table is interactive. Users can sort columns by clicking on the headers.

| Polymorph | Calculation Method | Bandgap Type | Calculated Bandgap (eV) |

|---|---|---|---|

| β-Ta2O5 | GW | Direct | 1.03 |

| δ-Ta2O5 | GW | Indirect | 2.22 |

| 11 f.u. model | GW | Indirect | 2.96 |

| Amorphous Ta2O5 | GW | - | 4.26 |

Oxygen vacancies are common point defects in metal oxides and significantly influence their electronic and chemical properties. rsc.org DFT calculations have been instrumental in understanding the formation and effects of oxygen vacancies in tantalum (V) oxide. researchgate.netaip.org

The formation energy of oxygen vacancies depends on their charge state and location within the material. aip.org Studies have shown that oxygen vacancies in all their oxidation states (neutral, single positive, and double positive charge) are more stable at interfaces, such as the c-Ta/a-Ta2O5 interface, compared to the bulk amorphous Ta2O5. aip.org The doubly positive charged oxygen vacancy (VO2+) is generally the most stable state within the bulk oxide. aip.org The presence of these vacancies can introduce defect states within the bandgap, affecting the material's conductivity and its performance in applications like resistive switching memories. aip.org The interaction between dopants and oxygen vacancies is also a critical area of study, with attractive interactions often observed. aps.org

Modeling of Bandgaps and Electronic Transitions in Polymorphic Phases of Tantalum(V) Oxide

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. mdpi.comwikipedia.org For this compound systems, MD simulations provide a way to study structural properties, dynamics, and thermodynamics. mdpi.com

Classical MD simulations use force fields to describe the interactions between atoms, allowing for the simulation of large systems over extended time scales. mdpi.comwikipedia.org These simulations can be used to model the amorphous structure of tantalum oxide and study phenomena like the deposition of tantalum atoms on a surface. wikipedia.org By tracking the trajectories of atoms, researchers can gain insights into the material's behavior under different conditions, such as varying temperatures. researchgate.net For processes involving the breaking or forming of chemical bonds, quantum mechanics/molecular mechanics (QM/MM) simulations, which treat a small, reactive part of the system with quantum mechanics, are employed. nih.gov

Computational Chemistry Approaches to Tantalum-Oxygen Interactions

Computational chemistry encompasses a range of methods used to investigate chemical phenomena through theoretical calculations. Quantum chemical calculations, for example, have been used to study the structure and stability of tantalum oxychloride clusters, revealing the formation of cage-like tantalum structures connected by oxygen bridges. arxiv.org

These studies provide fundamental understanding of the bonding between tantalum and oxygen atoms. For instance, investigations into the interaction of tantalum adatoms with oxygen on a platinum surface showed that tantalum atoms oxidize in contact with platinum, leading to the formation of tantalum-oxide islands. acs.org Such computational insights help in interpreting experimental observations from techniques like X-ray photoemission spectroscopy. acs.org Thermodynamic studies of the tantalum-oxygen system also rely on computational models to evaluate partial thermodynamic functions and understand the pressure-composition-temperature relationships, which are critical for controlling the material's properties during synthesis. anl.gov

Multi-scale Modeling in this compound Materials Research

Multi-scale modeling is a powerful research strategy that integrates different computational methods to describe material properties and processes across various length and time scales. dierk-raabe.comtum.de This approach is essential for capturing the complexity of materials like this compound, where phenomena at the electronic, atomic, and macroscopic levels are interconnected. dierk-raabe.com

In the context of this compound research, a multi-scale approach might combine DFT calculations for understanding electronic structure and bonding at the quantum level with molecular dynamics simulations to study the evolution of atomic structures and defects. dierk-raabe.comkit.edu The results from these lower-level simulations can then be used to parameterize larger-scale continuum models that describe macroscopic properties. researchgate.net This hierarchical approach allows for the prediction of relationships between material structure, processing, and performance, which is crucial for designing new materials with tailored properties for specific applications. dierk-raabe.com The development of integrated platforms that link various open-source simulation tools is an active area of research. kit.edupolito.it

Reactivity, Chemical Reactions, and Catalysis Research Involving Dioxotantalum

Acid-Base Reactivity of Dioxotantalum

Tantalum pentoxide (Ta₂O₅) is recognized as a solid acid catalyst, exhibiting both Brønsted and Lewis acidity. The nature and strength of these acid sites are influenced by factors such as the degree of hydration and calcination temperature.

Hydrated tantalum oxide, often denoted as Ta₂O₅·nH₂O, is known to be strongly acidic and demonstrates high catalytic activity in reactions such as the gas-phase esterification of methacrylic acid with methanol (B129727). rsc.org The introduction of water can transform strong Lewis acid sites on the surface of tantalum oxide into weaker Lewis acid sites, while also inducing the formation of new Brønsted acid sites. oup.comlehigh.edu This interplay between Lewis and Brønsted acidity is crucial for its catalytic performance in aqueous environments.

Studies using techniques like MAS NMR have elucidated the effect of adsorbed water molecules on the surface acidity of tantalum oxides. oup.comlehigh.edu For instance, in Ta₂O₅·nH₂O and Ta₂O₅ calcined at 350°C, the addition of water converts strong Lewis acid sites to weaker ones and generates Brønsted acid sites. lehigh.edu However, for Ta₂O₅ calcined at a higher temperature of 450°C, the strong Lewis acid sites are only converted to weaker Lewis acid sites upon hydration, without the significant formation of Brønsted acid sites. lehigh.edu

The acid-base properties of tantalum oxide can be further tuned by creating composite materials. For example, a mesoporous Ta₂O₅/Nb₂O₅ nanocomposite has been shown to possess both Lewis and Brønsted acid sites, which work in concert to facilitate the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net The Lewis acid sites promote the isomerization of glucose to fructose (B13574), and the Brønsted acid sites catalyze the subsequent dehydration of fructose to HMF. researchgate.net

This compound in Heterogeneous Catalysis

The catalytic utility of materials containing this compound functionality, primarily tantalum oxides, is a significant area of research. These materials can function as catalysts themselves or as supports for other catalytically active metals.

Active Site Identification and Characterization on this compound Surfaces

The active sites on the surface of tantalum oxide catalysts are typically associated with their acidic properties and the specific oxidation state of tantalum. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Desorption (TPD) are instrumental in identifying and characterizing these sites.

XPS studies on Ta₂O₅ nanotubes have revealed that different calcination temperatures can generate different tantalum species on the surface. conicet.gov.ar For example, calcination at 800°C has been shown to generate Ta⁴⁺ species, which are suggested to be the active sites for CO oxidation. conicet.gov.ar Further heating to 1000°C leads to the formation of Ta³⁺ species, which are less active for this reaction. conicet.gov.ar

In the context of photocatalysis, surface spectroscopic analyses have been employed to determine the nature of active sites on tantalum-based mixed oxides like NiO/NaTaO₃:La for water splitting. lehigh.eduresearchgate.net These studies indicate that NiO promoters are concentrated on the outermost surface layers and act as electronic promoters, enhancing the turnover rates for H₂ evolution. researchgate.net

The interaction with a support material can also influence the nature of the active sites. When supported on oxides like Al₂O₃, TiO₂, and ZrO₂, tantalum oxide primarily exposes acidic sites. researchgate.netlehigh.edu In contrast, when supported on SiO₂, it can exhibit redox characteristics. researchgate.netlehigh.edu

Mechanistic Studies of Catalytic Processes Involving this compound

Mechanistic investigations into reactions catalyzed by tantalum oxide have revealed its versatile role. For instance, in the ammonia (B1221849) synthesis from H₂ and N₂, studies on Ru-doped mesoporous tantalum oxide catalysts suggest an unconventional mechanism where the cleavage of the N-N triple bond occurs on the tantalum sites rather than on the precious metal. nih.gov This is supported by the surprising activity of Pd-doped catalysts, where XPS evidence points to the presence of low-valent tantalum species. nih.gov

The oxidation of cationic tantalum clusters with molecular oxygen has been studied to understand the fundamental steps of oxidation. These studies show a two-regime reaction mechanism, starting with dissociative adsorption of oxygen, followed by molecular adsorption on the increasingly oxidized cluster surface. rsc.org

In the oxidation of nanoparticles, the crystallization of the nascent tantalum oxide shell can create cracks, which may enhance the diffusion of oxygen into the particle, pointing to an oxygen diffusion-dominated oxidation mechanism. aip.org For the catalytic reduction of nitrobenzenes, nitridation of tantalum oxide to form TaOₓNᵧ hollow nanocrystals creates defective nitrogen species and oxygen vacancies that are believed to play a synergistic role in the catalytic process, a mechanism distinct from that of metallic nanoparticles. nih.gov

This compound as a Support Material in Supported Catalysts

When used as a support for nickel oxide in ethylene (B1197577) oligomerization, the acidity of the tantalum oxide and the interaction between the nickel oxide and the support are crucial for catalytic activity. mdpi.com The specific reactivity and selectivity of surface metal oxide species can be strongly dependent on the bridging M-O-Ta bond (where M is the supported metal). researchgate.netlehigh.edu

For instance, in methanol oxidation, the turnover frequency for the formation of dimethyl ether (an acid-catalyzed product) over supported tantalum oxide varies by nearly two orders of magnitude depending on the support (Al₂O₃, TiO₂, or ZrO₂), highlighting the influence of the support on the acidic sites of the tantalum oxide. researchgate.netlehigh.edu Tantalum oxide supported on silica, however, shows redox properties. researchgate.netlehigh.edu

Furthermore, mesoporous tantalum oxide has been investigated as a support for catalysts in nitrogen fixation processes, where its unique properties offer potential advantages over traditional supports like alumina (B75360) and silica. uwindsor.ca Polymer-supported peroxotantalum(V) complexes have also been developed as recyclable heterogeneous catalysts for the oxidation of olefins and sulfides, demonstrating the versatility of tantalum-based materials in catalysis. rsc.org

Electrocatalytic Applications of this compound

Tantalum-based materials, particularly those containing tantalum oxides, are gaining attention for their potential in electrocatalysis, a field critical for renewable energy technologies.

This compound in Hydrogen Evolution Reactions Research

The hydrogen evolution reaction (HER) is a key process in water splitting for hydrogen production. While bulk tantalum pentoxide is largely inactive for HER, its activity can be significantly enhanced through various strategies.

An electrochemical reductive treatment of Ta₂O₅ in an acidic solution can transform Ta⁵⁺ to lower oxidation states (Ta<⁵⁺), rendering the material active for hydrogen evolution. oup.com This suggests that the presence of reduced tantalum species is crucial for catalytic activity. The formation of suboxide species (Ta⁴⁺) has been linked to high activity in HER.

Metallic tantalum itself has been studied as a promising electrocatalyst for hydrogen production from acidic solutions. researchgate.net Tafel slope analysis and impedance measurements indicate that the HER on tantalum proceeds via the Volmer-Heyrovsky mechanism. researchgate.net

Furthermore, tantalum oxide can be a component of more complex electrocatalysts. For example, IrO₂-Ta₂O₅ coatings on TiN supports have been investigated as cathodes for HER. cjcatal.com In photoelectrochemical (PEC) water splitting, a conformal coating of Ta₂O₅ on silicon nanowires acts as a passivation layer that facilitates charge transfer and improves the efficiency and stability of the photocathode for HER. rsc.org The high conduction band position of Ta₂O₅ makes it a good candidate for generating electrons with high potential in photocatalytic hydrogen evolution. researchgate.net

Below is a table summarizing the performance of a tantalum-based electrocatalyst for the Hydrogen Evolution Reaction.

| Catalyst System | Electrolyte | Overpotential at 10 mA/cm² | Tafel Slope | Reference |

| p-SiNWs–Ta₂O₅–NGQD | Not specified | -449 mV | 78 mV/dec | rsc.org |

| IrO₂-Ta₂O₅ on TiN | Not specified | -0.26 V (vs SCE) | -0.04 V in low overpotential region | cjcatal.com |

| 2D-Ta₂Se₂C | Not specified | 264 mV | 91 mV/dec | acs.orgnih.gov |

Electrochemical Conversion Processes Utilizing this compound

This compound (tantalum pentoxide, Ta₂O₅) is increasingly investigated for its role in electrochemical systems, particularly due to its chemical stability and dielectric properties. pnnl.gov While not always the primary electrocatalyst, its use as a catalyst support or as a component in composite electrodes is significant.

Research into energy storage has identified Ta₂O₅-based materials as potential candidates for lithium-ion batteries and supercapacitors. pusan.ac.kr In lithium-sulfur (Li-S) batteries, for instance, Ta₂O₅ has been explored as a heterogeneous catalyst. It has been shown to improve the electrochemical kinetics by facilitating the chemical disproportionation of lithium polysulfide intermediates (e.g., Li₂S₄) into Li₂S₈ and Li₂S. pusan.ac.kr This catalytic action helps to enhance the rate capability of the battery, as evidenced by a dramatic decrease in charge transfer resistance. pusan.ac.kr

In the field of fuel cells, particularly polymer electrolyte membrane (PEM) fuel cells, Ta₂O₅ is being studied as a potential non-platinum catalyst for the oxygen reduction reaction (ORR). pnnl.gov Although bulk Ta₂O₅ has poor electrical conductivity, it possesses a high oxygen reduction potential comparable to platinum and is chemically stable in the acidic conditions of a fuel cell. pnnl.gov To overcome the conductivity issue, researchers have developed nanoscale Ta₂O₅ catalysts supported on carbon. These composite materials create a three-phase boundary where the oxide, carbon support, and electrolyte meet, enhancing electrochemical performance. pnnl.gov

Furthermore, mixed metal oxide anodes containing Ta₂O₅, such as Ta₂O₅-IrO₂ electrodes, are used in electrolysis processes. scirp.org The inclusion of Ta₂O₅ improves the corrosion resistance and durability of the anode. The catalytic activity for reactions like chloride ion oxidation and oxygen evolution is influenced by the chemical composition and surface morphology of the oxide layer. scirp.org Studies have shown that Ta₂O₅(50)-IrO₂(50) electrodes exhibit high catalytic activity due to a large effective surface area. scirp.org

A summary of the electrochemical performance of a Ta₂O₅-based catalyst is presented in the table below.

Table 1: Electrochemical Performance of Carbon-Supported Ta₂O₅ Catalyst for ORR

| Catalyst Composition | ORR Onset Potential (V vs. RHE) | Comparison to Pt |

|---|---|---|

| 30 wt% Ta₂O₅ on Carbon | High, comparable to Pt | Significant improvement over unsupported Ta₂O₅ |

Data sourced from a study on non-platinum group electrocatalysts for PEM fuel cells. pnnl.gov

Photocatalytic Properties and Applications of this compound

This compound (Ta₂O₅) is a wide-bandgap n-type semiconductor that has garnered significant interest as a photocatalyst for applications such as water splitting and the degradation of organic pollutants. researchgate.netaip.orgbeilstein-journals.org Its photocatalytic activity stems from its electronic structure, which allows it to absorb photons with energy equal to or greater than its bandgap, generating electron-hole pairs that drive redox reactions. aip.org

The photocatalytic mechanism of Ta₂O₅ involves the following steps:

Photo-excitation: When Ta₂O₅ absorbs a photon of sufficient energy, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) behind.

Charge Separation and Migration: The generated electrons and holes migrate to the surface of the catalyst.

Surface Redox Reactions: The electrons can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). These reactive oxygen species (ROS) are highly effective in degrading organic pollutants. aip.org

The band gap of Ta₂O₅ is a critical parameter, with reported values ranging from 3.25 to 4.3 eV, depending on the synthesis method, crystallinity (amorphous vs. crystalline), and particle size. beilstein-journals.orgucl.ac.uk This wide bandgap means it primarily absorbs UV light. beilstein-journals.org Research has shown that amorphous Ta₂O₅ can be a more effective photocatalyst than its crystalline (β-Ta₂O₅) form for certain reactions, such as the mineralization of stearic acid. ucl.ac.uk

Table 2: Band Gap and Photocatalytic Performance of Ta₂O₅ Nanoparticles

| Synthesis/Calcination Temp. | Band Gap (eV) | Photocatalytic Degradation of Methyl Orange (Rate Constant, min⁻¹) |

|---|---|---|

| 500 °C | 3.70 | 0.0089 |

| 700 °C | 3.75 | 0.0125 |

Data from a study on the photocatalytic properties of Ta₂O₅ nanoparticles. aip.org

The efficiency of Ta₂O₅ as a photocatalyst can be enhanced through various strategies, including doping with other elements or forming heterojunctions with other semiconductors. researchgate.netuwindsor.ca For example, forming a heterojunction with sodium tantalate (NaTaO₃) can promote photoactivity. researchgate.net Doping with nitrogen has been shown to reduce the band gap, allowing for activation by visible light. ucl.ac.uk

Thermal Catalytic Behavior of this compound

This compound (Ta₂O₅) exhibits notable thermal stability, making it a viable catalyst or catalyst support for high-temperature chemical reactions. researchgate.netresearchgate.net Thermal catalysis utilizes heat to increase the rate of a chemical reaction in the presence of a catalyst. researchgate.net

Ta₂O₅ is used as a catalyst in various industrial chemical processes, including oxidation, hydrogenation, and hydrolysis. Its application often involves dispersing it on high-surface-area supports like alumina (Al₂O₃), titania (TiO₂), or zirconia (ZrO₂). This method maximizes the active catalytic sites.

In the context of nitrogen fixation, mesoporous Ta₂O₅ has been investigated as a unique support for catalysts in the Haber-Bosch process. uwindsor.ca A system using ruthenium supported on a barium-promoted Ta₂O₅ material was found to be highly active for ammonia synthesis, exhibiting a remarkably low activation energy and suggesting a unique catalytic mechanism involving the tantalum species. uwindsor.ca

The thermal decomposition behavior of materials can also be influenced by Ta₂O₅. For example, its thermal stability is a key property in the thermal oxidation of tantalum metal films, where lower valence oxides progressively convert to the more stable Ta₂O₅ at higher temperatures (500-700°C). researchgate.net

The table below summarizes findings on a Ta₂O₅-supported catalyst system.

Table 3: Thermal Catalytic Performance for Nitrogen Fixation

| Catalyst System | Process | Key Finding |

|---|

Interaction with Other Chemical Species and Complex Formation

This compound (Ta₂O₅) is characterized by its general chemical inertness, being insoluble in water and most acids under standard conditions. wikipedia.orgchemicalbook.com However, it exhibits reactivity with specific potent reagents, leading to the formation of various tantalum complexes.

A significant reaction of Ta₂O₅ is its dissolution in hydrofluoric acid (HF). wikipedia.orgtantec-group.comtotalmateria.com This reaction is crucial for the industrial processing and purification of tantalum. The oxide reacts with HF, often in the presence of potassium bifluoride, to form water-soluble heptafluorotantalate complexes, such as K₂[TaF₇]. wikipedia.org

Reaction with Hydrofluoric Acid and Potassium Bifluoride: Ta₂O₅ + 4 KHF₂ + 6 HF → 2 K₂[TaF₇] + 5 H₂O wikipedia.org

Ta₂O₅ also reacts with molten alkali hydroxides (like NaOH or KOH) or alkali carbonates in fusion reactions. chemicalbook.comtotalmateria.com This process converts the insoluble oxide into soluble alkali tantalates. For example, reacting Ta₂O₅ with sodium hydroxide at high temperatures (400-550 °C) forms sodium tantalate. Subsequent processing can lead to the formation of polyoxotantalates like Na₈Ta₆O₁₉. escholarship.org

The synthesis of functional crystalline materials like lithium tantalate (LiTaO₃) is achieved by treating Ta₂O₅ with lithium oxide or lithium carbonate at high temperatures. wikipedia.orgresearchgate.netresearchgate.net LiTaO₃ is a ferroelectric material with important piezoelectric and pyroelectric properties. wikipedia.orgjctjournals.com

These interactions are summarized in the table below.

Table 4: Reactivity and Complex Formation of this compound (Ta₂O₅)

| Reactant(s) | Conditions | Major Product(s)/Complex Formed |

|---|---|---|

| Hydrofluoric Acid (HF) | Aqueous solution | Dissolution to form fluorotantalate species wikipedia.orgtantec-group.com |

| Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | Molten/Fusion | Potassium Tantalate (KTaO₃) / Sodium Tantalate (NaTaO₃) chemicalbook.com |

| Lithium Oxide (Li₂O) / Lithium Carbonate (Li₂CO₃) | High-temperature solid-state reaction | Lithium Tantalate (LiTaO₃) wikipedia.orgresearchgate.net |

| Calcium (Ca) / Aluminium (Al) | High temperature | Reduction to Tantalum metal (Ta) wikipedia.org |

Coordination Chemistry and Derivatization Studies of Tantalum with Oxygen Ligands

Synthesis and Characterization of Tantalum Oxide Clusters

The synthesis of tantalum oxide clusters involves various methods that allow for the controlled assembly of Ta-O cores. These clusters are often stabilized by organic ligands on their periphery.

A notable example is the synthesis of neutral, oxygen-centered hexatantalum clusters. nih.gov These compounds can be prepared in high yields through the reaction of a tantalum precursor, such as pentakis(dimethylamido)tantalum, with an excess of an arylamine. nih.gov The deliberate addition of an oxygen source, like water or even tantalum oxide, is crucial for consistent and high yields, suggesting it is a necessary reactant. nih.gov The resulting clusters have a general formula of [(ArN)14Ta6O], where 'Ar' represents an aryl group. colab.ws

The characterization of these complex structures relies heavily on advanced analytical techniques. Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional arrangement of atoms, confirming the octahedral Ta6 core with a central oxygen atom. nih.gov This analysis has revealed a centrosymmetric hexatantalum cluster with six terminal and eight facially bridging phenylimido ligands. nih.gov Mass spectrometry, particularly using isotopically labeled oxygen (17O/18O), has been employed to definitively identify the central atom as oxygen rather than nitrogen. nih.govcolab.ws

Other synthetic routes lead to different forms of tantalum oxide materials. Nanocrystalline tantalum(V) oxide (Ta2O5) can be converted into tantalum nitride (Ta3N5) through nitridation with ammonia (B1221849) gas at elevated temperatures. colab.ws Additionally, a ligand-assisted templating mechanism, involving the hydrolysis of primary amine complexes of tantalum(V) ethoxide, has been developed to synthesize mesoporous tantalum oxide molecular sieves (Ta-TMS1) with high surface areas and uniform pore sizes. acs.org

| Cluster/Material | Synthesis Precursors | Key Method | Characterization Techniques | Ref. |

| [(ArN)14Ta6O] | Pentakis(dimethylamido)tantalum, Arylamine, H2O/Ta2O5 | Reaction and precipitation | X-ray Diffraction, Mass Spectrometry | nih.govcolab.ws |

| Ta3N5 Nanoparticles | Nanosized Ta2O5, NH3 | High-temperature ammonolysis | X-ray Diffraction, TEM, UV-vis | colab.ws |

| Ta-TMS1 | Ta(OEt)5, Long-chain primary amines | Ligand-assisted templating and hydrolysis | - | acs.org |

Formation of Tantalum-Oxygen Complexes with Various Ligands

The tantalum-oxygen unit serves as a robust building block for the construction of a wide array of coordination complexes. By reacting tantalum-oxo species with various organic ligands, new compounds with tailored properties can be formed.

Polynuclear tantalum-oxo clusters can be synthesized using oxo-donor ligands like carboxylates. rsc.org Starting with tantalum(V) ethoxide, reactions with monocarboxylic acids (e.g., anthracene-9-carboxylic acid, 4'-methylbiphenyl-4-carboxylic acid) in isopropanol (B130326) lead to the formation of molecular species with varying nuclearities. rsc.org These structures are built from the condensation of dinuclear motifs. Examples include dinuclear {Ta2O}, tetranuclear {Ta4O4}, and octanuclear {Ta8O12} cores. rsc.org The dinuclear compounds often adopt the general formula [Ta2(μ²-O)(L)2(OiPr)6], where L is the carboxylate ligand. rsc.org

The formation of terminal tantalum-oxygen double bonds (Ta=O) is another significant area of study. Such units can be generated through the formal extrusion of an oxygen atom from an amidate ligand to a reduced tantalum center. rsc.org For instance, the reduction of certain Cp*Ta(amidate)Cl3 complexes can lead to the formation of a Ta(V)=O species, accompanied by an iminoacyl fragment. rsc.org

Metal-Organic Frameworks (MOFs) Incorporating Tantalum Oxide Units

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal-containing nodes, known as secondary building units (SBUs), connected by organic linker molecules. mdpi.comnanografi.com The use of tantalum oxide units as SBUs allows for the creation of robust frameworks with potential applications in catalysis and separation. mdpi.com

A specific example is a porous tantalum-based MOF, denoted as Tα-MOF. researchgate.net This material is constructed from tantalum oxide units and demonstrates high efficiency as a peroxidase mimic. researchgate.net In this role, the Tα-MOF catalyzes the oxidation of substrates like tetramethylbenzidine (TMB) in the presence of hydrogen peroxide, a reaction that can be used for colorimetric assays. researchgate.net The catalytic activity highlights how incorporating a specific metal oxide unit can impart unique functional properties to the MOF.

The design of MOFs allows for great control over their structure and function. mdpi.com By choosing appropriate organic linkers and tantalum oxide SBUs, it is possible to create materials with tailored pore sizes and chemical environments, making them suitable for applications like gas storage and selective adsorption. nanografi.com The inherent properties of the tantalum oxide clusters are translated into the extended framework, offering a pathway to design functional, solid-state materials.

| MOF Type | Metal SBU | Organic Linker | Key Feature/Application | Ref. |

| Tα-MOF | Tantalum Oxide | Not specified | Peroxidase mimic for colorimetric assays | researchgate.net |

| General Ta-MOF | Tantalum Oxide | Various organic molecules | High porosity, potential for catalysis and gas separation | mdpi.comnanografi.com |

Reactivity of Dioxotantalum in Coordination Environments

The reactivity of tantalum-oxygen species within coordination complexes is diverse, encompassing ligand substitution and redox processes. The kinetic lability of a complex, which refers to the rate at which its ligands can be exchanged, is a key factor in its reactivity. libretexts.orglibretexts.org Complexes with tantalum are often labile, meaning they undergo ligand substitution reactions relatively quickly. uci.edu

The formation of a terminal Ta=O unit can be the result of a redox reaction. Under reducing conditions, tantalum complexes can facilitate the extrusion of an oxygen atom from a coordinated ligand, such as an amidate, to the metal center. rsc.org This transformation highlights the ability of the tantalum center to change its oxidation state and activate ligand C-O bonds.

Tantalum-oxygen complexes can also participate directly in oxidation reactions. Organoperoxo complexes of tantalum(V) have been shown to be reactive towards various organic and inorganic substrates. ictp.it For example, they are capable of oxidizing phosphines and arsines to their respective oxides and can convert olefins into epoxides. ictp.it This reactivity demonstrates the role of the coordinated peroxo ligands and the tantalum center in mediating oxygen transfer reactions.

Advanced Materials Science and Engineering Applications of Dioxotantalum Research Focus

Dioxotantalum in Advanced Electronic and Memory Devices Research

This compound, more commonly known as Tantalum Pentoxide (Ta₂O₅), is a subject of intensive research in the electronics industry due to its favorable properties. Its high dielectric constant, thermal stability, and compatibility with standard semiconductor manufacturing processes make it a critical material for next-generation electronic components. greenearthchem.com

Tantalum pentoxide is a leading candidate material for Resistive Random-Access Memory (RRAM), a type of non-volatile memory that operates by changing the resistance of a dielectric material. wikipedia.org RRAM devices based on this compound show potential for high-density storage, fast switching speeds, and high endurance. octopus.ac

The memory function in Ta₂O₅-based RRAM relies on the formation and rupture of conductive filaments within the oxide layer. arxiv.orgmdpi.com This mechanism is based on the migration of oxygen vacancies. An applied voltage can attract oxygen vacancies, creating a low-resistance "ON" state, while reversing the voltage repels the vacancies, rupturing the filament and returning the device to a high-resistance "OFF" state. arxiv.org Research has also explored complementary resistive switching (CRS) within a single tantalum-oxide based memory cell, a technique that helps to solve the "sneak path problem" in large crossbar memory arrays by having one part of the cell always in an OFF state at low voltages. arxiv.org

| RRAM Parameter | Performance in Ta₂O₅-based Devices | Significance |

| Switching Speed | Can be less than 10 nanoseconds. wikipedia.org | Enables faster data writing and reading compared to conventional flash memory. |